

Spectroscopic Profile of 2-Chloropyrimidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloropyrimidine-4-carbonitrile**, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Chloropyrimidine-4-carbonitrile**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.15	d	5.0	H-6
7.95	d	5.0	H-5

Note: Spectrum acquired in CDCl_3 .

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
163.5	C-2
161.0	C-6
131.0	C-4
120.5	C-5
114.5	CN

Note: Spectrum acquired in CDCl_3 .

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
2240	Strong	C≡N stretch
1560	Strong	C=N stretch (pyrimidine ring)
1540	Strong	C=C stretch (pyrimidine ring)
1390	Medium	C-H bend
850	Strong	C-Cl stretch

Note: Spectrum acquired from a solid sample.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
139	100	$[\text{M}]^+$ (^{35}Cl isotope)
141	32	$[\text{M}]^+$ (^{37}Cl isotope)
112	45	$[\text{M}-\text{HCN}]^+$
104	30	$[\text{M}-\text{Cl}]^+$
77	25	$[\text{C}_4\text{H}_2\text{N}_2]^+$

Note: Electron Ionization (EI) was used.

Experimental Protocols

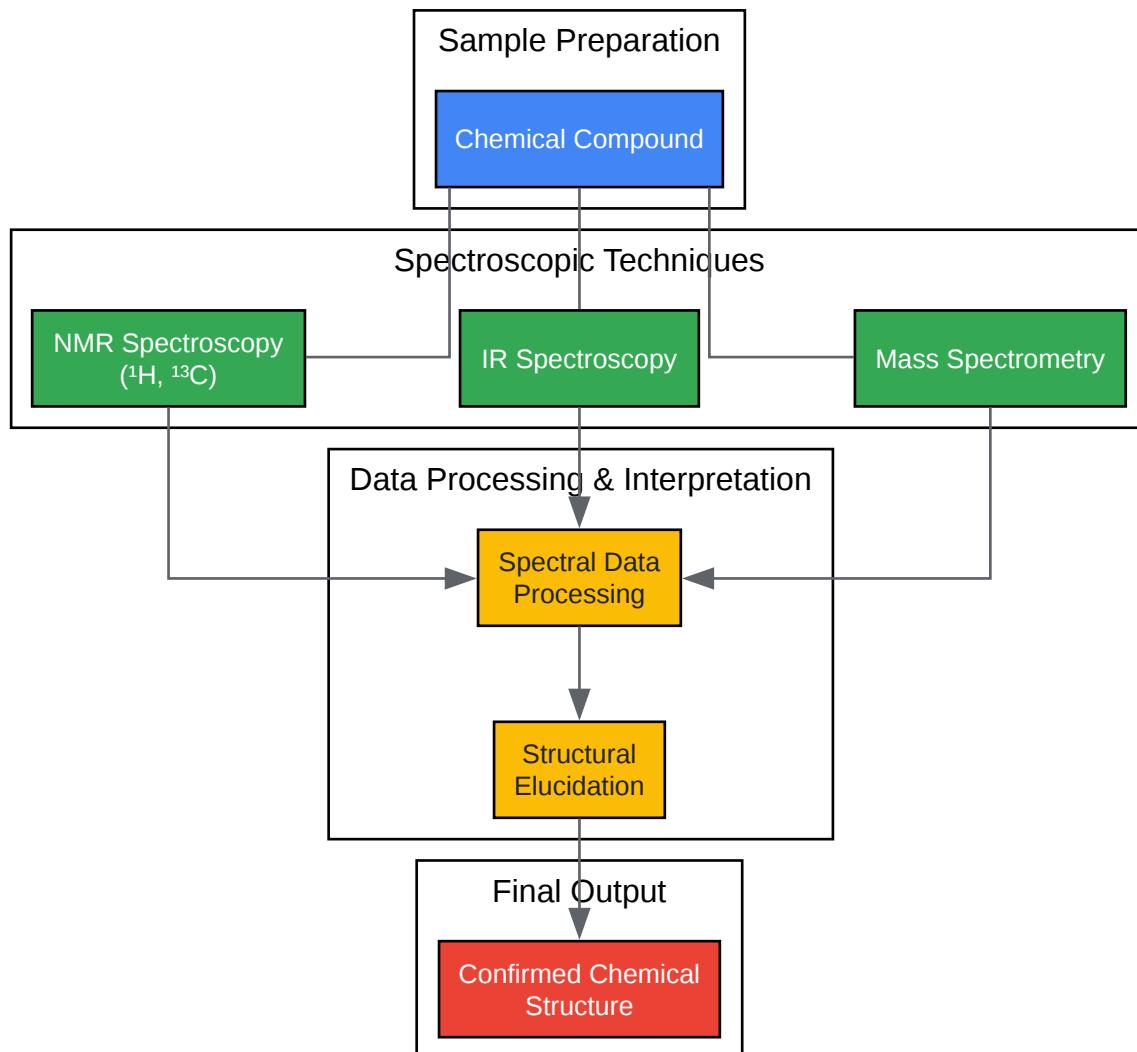
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Chloropyrimidine-4-carbonitrile** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl_3 , 0.7 mL). The ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloropyrimidine-4-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b180951#spectroscopic-data-nmr-ir-mass-spec-for-2-chloropyrimidine-4-carbonitrile\]](https://www.benchchem.com/product/b180951#spectroscopic-data-nmr-ir-mass-spec-for-2-chloropyrimidine-4-carbonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com